

Unveiling AChE-IN-54: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: AChE-IN-54

Cat. No.: B15138713

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This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **AChE-IN-54**, a potent acetylcholinesterase (AChE) inhibitor. This document details the scientific journey from compound identification to its synthesis, including quantitative data, experimental protocols, and relevant biological pathways.

Introduction to AChE-IN-54

AChE-IN-54, also identified in scientific literature as compound 3c, has emerged as a significant molecule of interest in the field of neurodegenerative disease research. As a potent inhibitor of acetylcholinesterase (AChE), it holds potential for therapeutic applications where the enhancement of cholinergic neurotransmission is desired. Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine; its inhibition can lead to increased acetylcholine levels in the synaptic cleft, a strategy employed in the management of conditions like Alzheimer's disease.^{[1][2]} Furthermore, initial assessments have indicated that **AChE-IN-54** possesses anti-lipid peroxidation activity, suggesting a potential neuroprotective role beyond its primary mechanism of action.

Quantitative Data Summary

The inhibitory potency of **AChE-IN-54** and its related analogs is a key aspect of its pharmacological profile. The following table summarizes the available quantitative data for the

most pertinent "compound 3c" identified in the literature, an indolinone-based derivative, showcasing its exceptional potency against acetylcholinesterase.

| Compound ID | Target Enzyme | IC50 Value (nM) | Reference Compound | IC50 Value (nM) |
|-----------------|-----------------------------|-----------------|--------------------|-----------------|
| AChE-IN-54 (3c) | Acetylcholinesterase (AChE) | 0.44 | Donepezil | 14.0 |

Table 1: Acetylcholinesterase Inhibitory Activity of **AChE-IN-54** (Compound 3c)[1]

Experimental Protocols

Synthesis of AChE-IN-54 (Compound 3c)

The synthesis of **AChE-IN-54** (an indolinone-based compound) is a multi-step process involving the condensation of oxindole and pyridin-4-carbaldehyde, followed by N-benzylation. [1]

Step 1: Condensation of Oxindole and Pyridin-4-carbaldehyde

- A mixture of oxindole (1 mmol) and pyridin-4-carbaldehyde (1.2 mmol) in ethanol (10 mL) is prepared.
- Piperidine (0.2 mL) is added to the mixture as a catalyst.
- The reaction mixture is refluxed for 4-6 hours.
- After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the intermediate product.

Step 2: N-benylation to yield **AChE-IN-54** (Compound 3c)

- To a solution of the intermediate from Step 1 (1 mmol) in acetone (15 mL), potassium carbonate (1.5 mmol) is added.
- 2-Chlorobenzyl chloride (1.2 mmol) is then added, and the mixture is refluxed for 8-12 hours.

- The solvent is evaporated under reduced pressure.
- The residue is partitioned between water and chloroform.
- The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the final compound, **AChE-IN-54** (3c).

In Vitro Acetylcholinesterase Inhibition Assay

The acetylcholinesterase inhibitory activity of **AChE-IN-54** was determined using a modified Ellman's spectrophotometric method.

- The reaction mixture contains 50 μL of 0.1 M phosphate buffer (pH 8.0), 25 μL of the test compound (**AChE-IN-54**) at various concentrations, and 25 μL of AChE enzyme solution.
- The mixture is incubated for 15 minutes at 37°C.
- The reaction is initiated by the addition of 25 μL of acetylthiocholine iodide (ATCI) as the substrate and 125 μL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
- The hydrolysis of ATCI is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a microplate reader.
- The percentage of inhibition is calculated by comparing the rates of reaction of the sample with those of the blank.
- The IC₅₀ value, the concentration of inhibitor required to inhibit 50% of AChE activity, is determined from the dose-response curve.

Anti-Lipid Peroxidation Assay

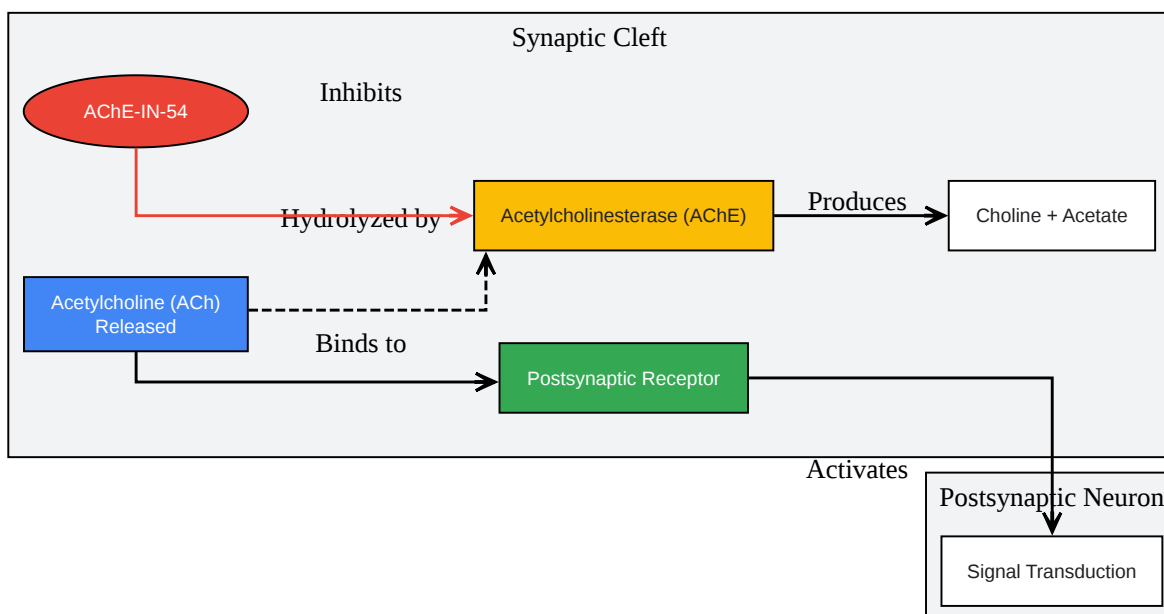
The anti-lipid peroxidation activity of **AChE-IN-54** can be assessed using a method involving the inhibition of iron-induced lipid peroxidation in rat brain homogenates.

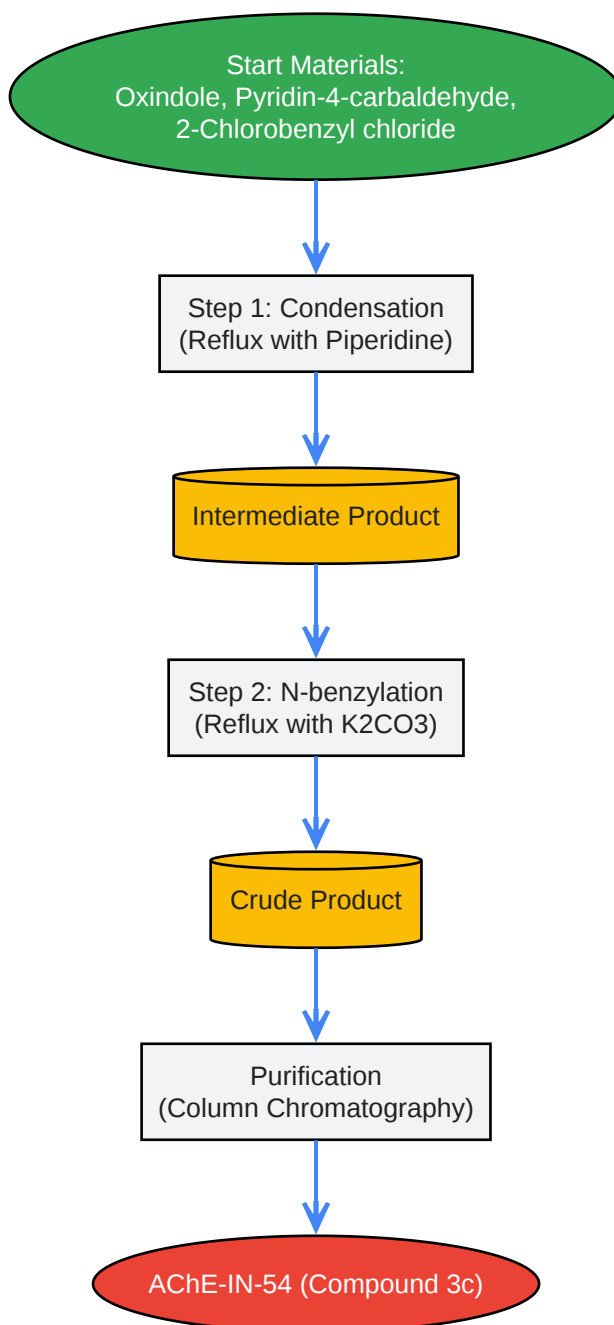
- Rat brain homogenate is prepared in a suitable buffer.

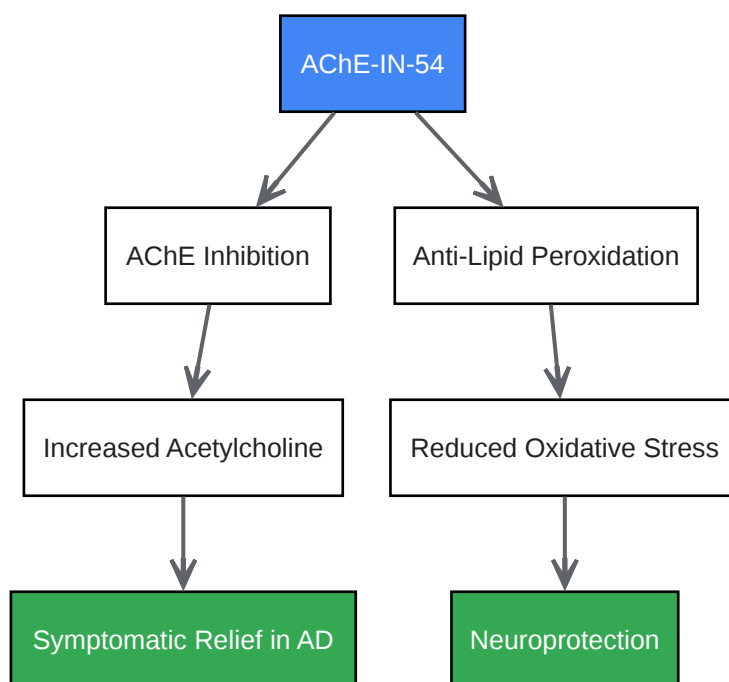
- The homogenate is incubated with the test compound (**AChE-IN-54**) at various concentrations.
- Lipid peroxidation is initiated by the addition of a pro-oxidant, such as ferrous sulfate (FeSO₄).
- The mixture is incubated at 37°C for a specified time (e.g., 1 hour).
- The extent of lipid peroxidation is determined by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.
- The absorbance of the resulting pink chromogen is measured spectrophotometrically at 532 nm.
- The percentage of inhibition of lipid peroxidation is calculated, and the IC₅₀ value is determined.

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition







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References

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